molecular formula C11H9N3O2 B13019417 6-Amino-[2,3'-bipyridine]-5-carboxylic acid

6-Amino-[2,3'-bipyridine]-5-carboxylic acid

Cat. No.: B13019417
M. Wt: 215.21 g/mol
InChI Key: NLXJCZMGEIUZSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-[2,3’-bipyridine]-5-carboxylic acid is a bipyridine derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an amino group at the 6-position and a carboxylic acid group at the 5-position on the bipyridine scaffold, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-[2,3’-bipyridine]-5-carboxylic acid typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst . Another method is the Stille coupling, which uses an organotin compound instead of a boronic acid . These reactions are usually carried out under inert conditions with an appropriate solvent such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using robust and scalable methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of these reactions . Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Amino-[2,3’-bipyridine]-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 6-Amino-[2,3’-bipyridine]-5-carboxylic acid involves its ability to chelate metal ions. The amino and carboxylic acid groups provide coordination sites for metal binding, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways . For example, the compound can bind to zinc ions, affecting their availability and function in cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

2-amino-6-pyridin-3-ylpyridine-3-carboxylic acid

InChI

InChI=1S/C11H9N3O2/c12-10-8(11(15)16)3-4-9(14-10)7-2-1-5-13-6-7/h1-6H,(H2,12,14)(H,15,16)

InChI Key

NLXJCZMGEIUZSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=C(C=C2)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.